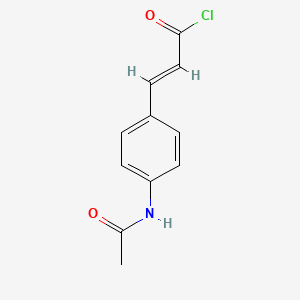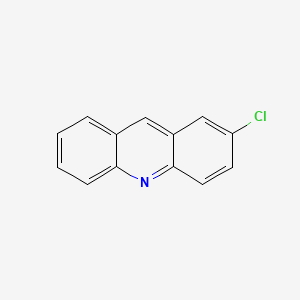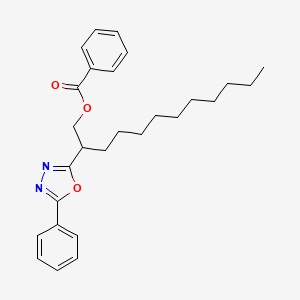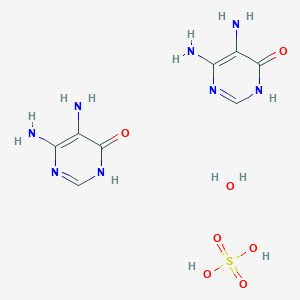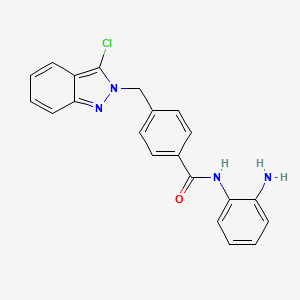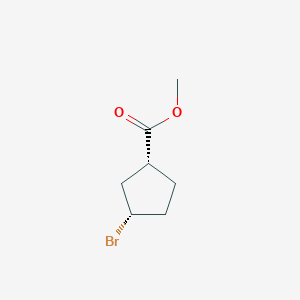
Rel-methyl (1R,3S)-3-bromocyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-methyl (1R,3S)-3-bromocyclopentane-1-carboxylate is a chemical compound characterized by its unique stereochemistry and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-methyl (1R,3S)-3-bromocyclopentane-1-carboxylate typically involves the bromination of cyclopentane derivatives followed by esterification. One common method includes the following steps:
Bromination: Cyclopentane is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Esterification: The brominated cyclopentane is then reacted with methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Rel-methyl (1R,3S)-3-bromocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form cyclopentane derivatives with different functional groups.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether for reduction to alcohols.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions for oxidation to carboxylic acids.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of alcohols or alkanes.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Rel-methyl (1R,3S)-3-bromocyclopentane-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Employed in the study of enzyme mechanisms and metabolic pathways.
Mecanismo De Acción
The mechanism of action of rel-methyl (1R,3S)-3-bromocyclopentane-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Rel-methyl (1R,3S)-3-bromocyclopentane-1-carboxylate can be compared with other similar compounds such as:
Rel-methyl (1R,3S)-3-chlorocyclopentane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Rel-methyl (1R,3S)-3-fluorocyclopentane-1-carboxylate: Contains a fluorine atom, which can significantly alter its chemical properties and biological activity.
Rel-methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate: Features a hydroxyl group, making it more hydrophilic and reactive in different chemical environments.
Propiedades
Fórmula molecular |
C7H11BrO2 |
|---|---|
Peso molecular |
207.06 g/mol |
Nombre IUPAC |
methyl (1R,3S)-3-bromocyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H11BrO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4H2,1H3/t5-,6+/m1/s1 |
Clave InChI |
NBNSTTSIQITBMQ-RITPCOANSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CC[C@@H](C1)Br |
SMILES canónico |
COC(=O)C1CCC(C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




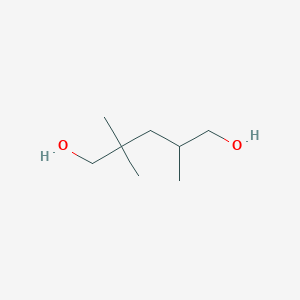
![N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine](/img/structure/B12934868.png)
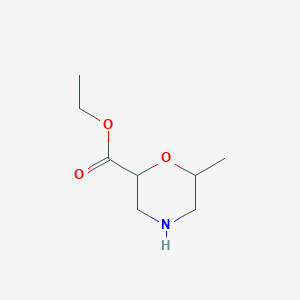
![2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B12934890.png)

